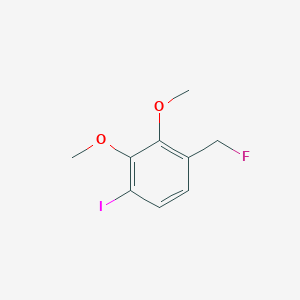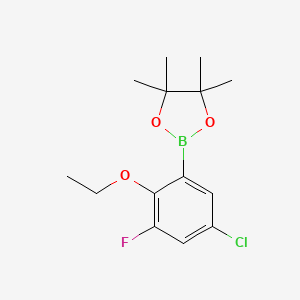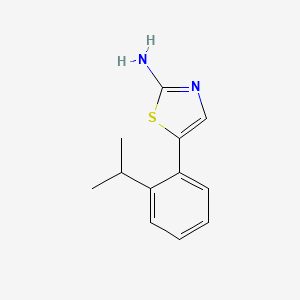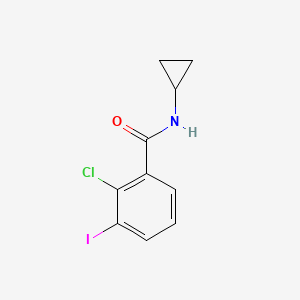
2-Chloro-N-cyclopropyl-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-cyclopropyl-3-iodobenzamide is an organic compound with the molecular formula C10H9ClINO It is characterized by the presence of a chloro group, a cyclopropyl group, and an iodo group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-3-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and cyclopropylamine.
Formation of Benzamide Core: The reaction between 2-chlorobenzoyl chloride and cyclopropylamine forms the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-Chloro-N-cyclopropyl-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can be involved in coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or iodo groups.
科学研究应用
2-Chloro-N-cyclopropyl-3-iodobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-cyclopropyl-3-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The cyclopropyl group may influence the compound’s overall conformation and binding affinity.
相似化合物的比较
Similar Compounds
3-Chloro-N-cyclopropyl-2-iodobenzamide: Similar structure but with different positions of the chloro and iodo groups.
2-Chloro-N-cyclopropyl-4-iodobenzamide: Another positional isomer with the iodo group at the 4-position.
Uniqueness
2-Chloro-N-cyclopropyl-3-iodobenzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers.
属性
分子式 |
C10H9ClINO |
|---|---|
分子量 |
321.54 g/mol |
IUPAC 名称 |
2-chloro-N-cyclopropyl-3-iodobenzamide |
InChI |
InChI=1S/C10H9ClINO/c11-9-7(2-1-3-8(9)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI 键 |
SCPZLCXCVDNOPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2=C(C(=CC=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


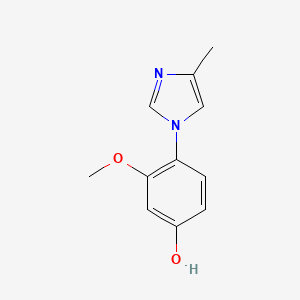
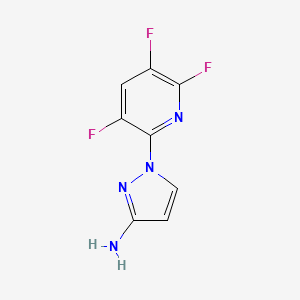
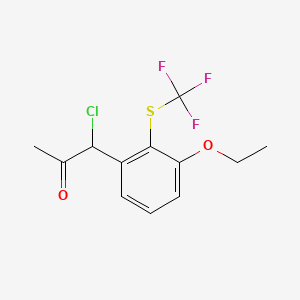


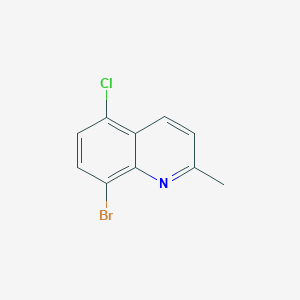
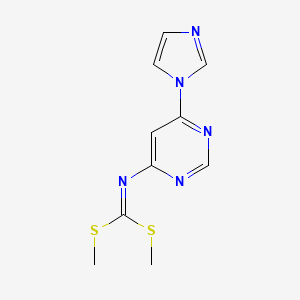
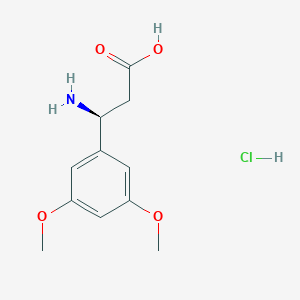

![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
